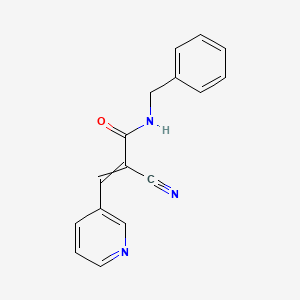![molecular formula C20H26N2O2 B2463906 N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide CAS No. 1436306-79-4](/img/structure/B2463906.png)
N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide, also known as BMS-986177, is a small molecule drug that has been developed for the treatment of various diseases. It belongs to the class of drugs known as sphingosine-1-phosphate (S1P) receptor modulators. S1P is a bioactive lipid that plays a crucial role in various physiological processes, including immune system regulation, vascular development, and neural function. BMS-986177 is a selective modulator of S1P receptor subtype 1 (S1P1), which is involved in the regulation of lymphocyte trafficking and immune function.
Mecanismo De Acción
N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide is a selective modulator of S1P1 receptor, which is involved in the regulation of lymphocyte trafficking and immune function. S1P1 receptor is expressed on the surface of lymphocytes, and its activation by S1P leads to the retention of lymphocytes in lymphoid tissues. N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide binds to the S1P1 receptor and prevents the activation of lymphocytes, leading to their release from lymphoid tissues and migration to peripheral tissues. This mechanism of action is responsible for the anti-inflammatory and immunomodulatory effects of N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide.
Efectos Bioquímicos Y Fisiológicos
N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide has several biochemical and physiological effects that are responsible for its therapeutic activity. It reduces the number of lymphocytes in lymphoid tissues, leading to their migration to peripheral tissues. This reduces inflammation and improves immune system function. N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide also reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increases the production of anti-inflammatory cytokines, such as IL-10. This further reduces inflammation and improves immune system function. N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide has also been shown to improve vascular function and reduce blood pressure in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide has several advantages for lab experiments. It is a selective modulator of S1P1 receptor, which makes it a useful tool for studying the role of S1P1 receptor in various physiological processes. It has been extensively studied in preclinical and clinical trials, which provides a wealth of information about its mechanism of action and therapeutic potential. N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide has also been shown to be safe and well-tolerated in humans, which makes it a promising candidate for further clinical development.
However, there are also some limitations to using N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide in lab experiments. It is a complex molecule that requires expertise in organic chemistry for its synthesis. It is also a small molecule drug that may have off-target effects, which could complicate data interpretation. Furthermore, the therapeutic potential of N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide may be limited to specific diseases and conditions, which may restrict its use in certain lab experiments.
Direcciones Futuras
There are several future directions for the development and use of N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide. One potential application is in the treatment of autoimmune diseases, such as multiple sclerosis, psoriasis, and inflammatory bowel disease. N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide has shown promising results in clinical trials for these diseases, and further research is needed to determine its long-term safety and efficacy. Another potential application is in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide has been shown to improve vascular function and reduce blood pressure in preclinical studies, and further research is needed to determine its potential for clinical use. Finally, N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide may have applications in the field of neuroscience, as S1P1 receptor has been implicated in various neurological disorders, such as Alzheimer's disease and multiple sclerosis. Further research is needed to determine the potential of N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide in these diseases.
Métodos De Síntesis
The synthesis of N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthesis starts with the reaction of 4-tert-butylbenzyl bromide with sodium cyanide to form the cyano intermediate. This intermediate is then reacted with 6-oxaspiro[2.5]octane-1-carboxylic acid to form the amide intermediate. The final coupling reaction between the amide intermediate and 4-tert-butylphenylboronic acid is carried out using palladium-catalyzed cross-coupling reaction conditions. The synthesis of N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various diseases. It has shown promising results in the treatment of multiple sclerosis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide has been shown to reduce inflammation and improve immune system function. In clinical trials, N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide has been found to be safe and well-tolerated in humans. It has also shown efficacy in reducing disease activity in patients with multiple sclerosis and psoriasis.
Propiedades
IUPAC Name |
N-[(4-tert-butylphenyl)-cyanomethyl]-6-oxaspiro[2.5]octane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-19(2,3)15-6-4-14(5-7-15)17(13-21)22-18(23)16-12-20(16)8-10-24-11-9-20/h4-7,16-17H,8-12H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTZZHUHDNNJAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C#N)NC(=O)C2CC23CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]but-2-enamide](/img/structure/B2463825.png)
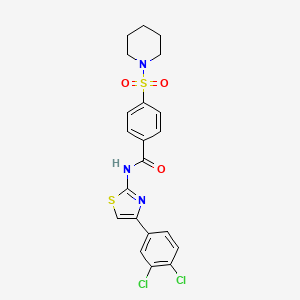
![2,4-Dibromo-6-[(cycloheptylimino)methyl]benzenol](/img/structure/B2463828.png)

![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2463832.png)
![5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2463833.png)
![3,9-dimethyl-7-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2463834.png)

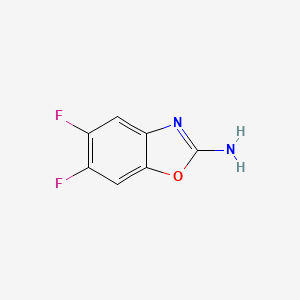
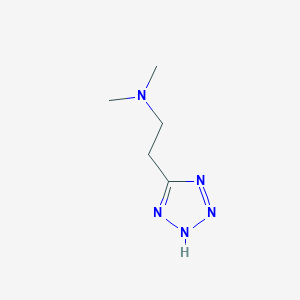
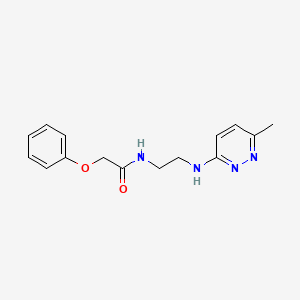
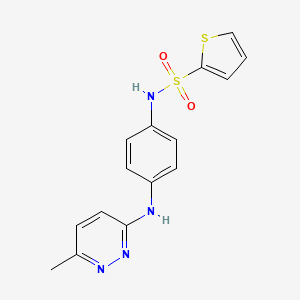
![3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
